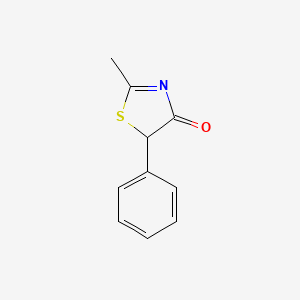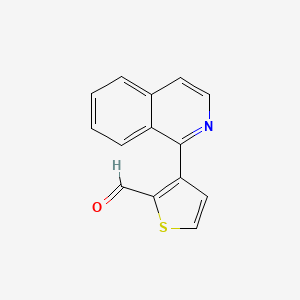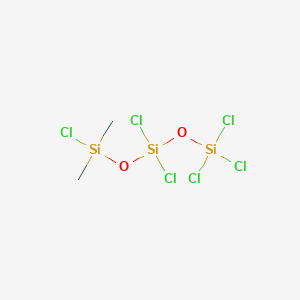
1-(But-3-en-1-yl)-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-en-1-yl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a but-3-en-1-yl substituent at the first position of the indene structure. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene typically involves the alkylation of indene with but-3-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of but-3-en-1-yl bromide or chloride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation process, making it more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the but-3-en-1-yl group and the indene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted indenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases. Additionally, its antimicrobial properties could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Indene: The parent compound without the but-3-en-1-yl substituent.
1-(But-3-en-1-yl)-1H-imidazole: A similar compound with an imidazole ring instead of the indene structure.
1-Bromo-3-(but-3-en-1-yl)benzene: A benzene derivative with a but-3-en-1-yl substituent.
Uniqueness: 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the indene ring and the but-3-en-1-yl group allows for a diverse range of chemical modifications and applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
120492-94-6 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
1-but-3-enyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H16/c1-2-3-6-11-9-10-12-7-4-5-8-13(11)12/h2,4-5,7-8,11H,1,3,6,9-10H2 |
InChI-Schlüssel |
HRNGXYKMELTAPK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC1CCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




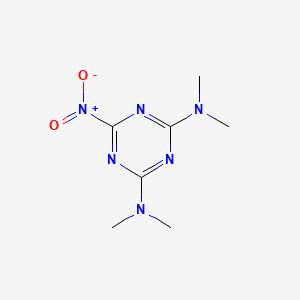
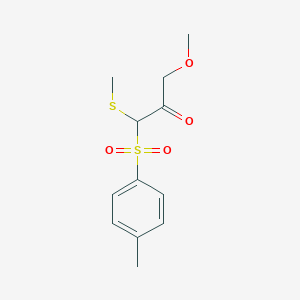



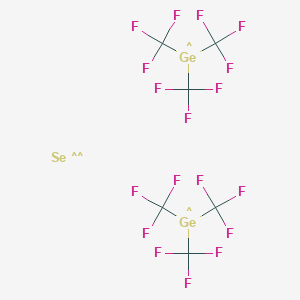
![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
